molecular formula C11H11N5OS B5179277 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole

3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole

Cat. No. B5179277
M. Wt: 261.31 g/mol
InChI Key: WZUNMZQSGFFOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole, also known as TPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TPO is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt and MAPK signaling pathways. 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has also been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell cycle arrest. In inflammation research, 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest in cancer cells, the inhibition of pro-inflammatory cytokine and chemokine production, and the reduction of inflammation in animal models of arthritis and colitis. 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has also been reported to exhibit potent antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole is its diverse biological activities, making it a promising candidate for therapeutic applications in various fields. 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has also been reported to exhibit high potency and selectivity against cancer cells and microbial pathogens. However, one of the limitations of 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole is its poor solubility in water, which can make it difficult to administer in vivo. 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole also requires further studies to determine its toxicity and pharmacokinetics in vivo.

Future Directions

There are several future directions for 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole research, including the development of novel synthesis methods to improve its yield and purity, the optimization of its pharmacokinetics and toxicity in vivo, and the exploration of its potential therapeutic applications in other fields, such as neurodegenerative diseases and diabetes. 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole also has the potential to be used in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of thienyl hydrazine with ethyl acrylate, followed by cyclization with chloroacetic acid. Another method involves the reaction of thienyl hydrazine with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. These methods have been reported to yield 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole with high purity and yield.

Scientific Research Applications

3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and microbial infections. In cancer research, 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has also been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy. In inflammation research, 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has also been shown to reduce inflammation in animal models of arthritis and colitis. In microbial infection research, 3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole has been reported to exhibit potent antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

IUPAC Name

3-thiophen-3-yl-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c1(4-16-8-12-7-13-16)2-10-14-11(15-17-10)9-3-5-18-6-9/h3,5-8H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUNMZQSGFFOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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